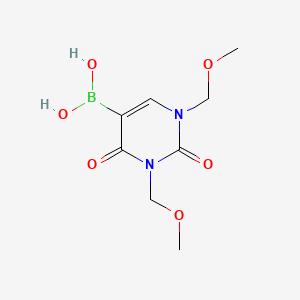

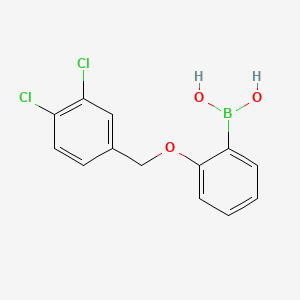

2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

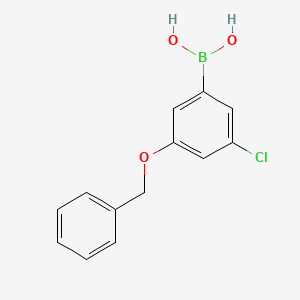

“2-(3,4-Dichlorophenylmethoxy)phenylboronic acid” is a boronic acid derivative with the molecular formula C13H11BCl2O3 . It is a white to yellow powder and is commonly used in organic synthesis .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The resulting ester is then hydrolyzed to yield the boronic acid . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . Boronic acids readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution .Chemical Reactions Analysis

Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of the boronic acid to a palladium catalyst .Physical And Chemical Properties Analysis

“2-(3,4-Dichlorophenylmethoxy)phenylboronic acid” is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It is stable under normal conditions and is generally considered non-toxic .Applications De Recherche Scientifique

Supramolecular Assemblies

Phenylboronic acids, including derivatives like 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, are used in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and –B(OH)2, playing a vital role in crystal structure formations (Pedireddi & Seethalekshmi, 2004).

Advanced Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials, a category to which 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid belongs, are extensively used in advanced bio-applications. These include diagnostic and therapeutic applications, leveraging the unique chemistry of phenylboronic acid in forming reversible complexes with polyols (Lan & Guo, 2019).

Catalysis in Organic Synthesis

2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, a process relevant to peptide synthesis. This suggests that similar derivatives, such as 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, could also have catalytic applications (Wang, Lu, & Ishihara, 2018).

Carbohydrate Chemistry

In carbohydrate chemistry, phenylboronic acids are used to condense with diols to create cyclic esters, aiding in the synthesis of sugar derivatives. This points to the potential utility of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid in similar chemical processes (Ferrier, 1972).

Glucose Sensing

Phenylboronic acids, including derivatives, have been used in the development of glucose sensors. These sensors function under physiological conditions without the need for enzymes, indicating potential applications for 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid in medical diagnostics (Bao et al., 2021).

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, donating an organic group to a transition metal catalyst .

Mode of Action

In SM cross-coupling reactions, the boronic acid undergoes a process called transmetalation, where it transfers an organic group to a transition metal catalyst . This reaction is facilitated by the presence of a base and occurs under mild, functional group tolerant conditions .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it could be involved in the formation of carbon-carbon bonds . This is a fundamental process in organic chemistry, underlying the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound’s use in sm cross-coupling reactions suggests it is relatively stable and readily prepared .

Result of Action

The primary result of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid’s action in SM cross-coupling reactions is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved .

Action Environment

The action of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid in SM cross-coupling reactions is influenced by several environmental factors. The reactions are typically carried out under mild conditions and are tolerant of a wide range of functional groups . The stability and reactivity of the boronic acid can also be influenced by the solvent used in the reaction .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-[(3,4-dichlorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-6-5-9(7-12(11)16)8-19-13-4-2-1-3-10(13)14(17)18/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABNQEUHOHNWOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC(=C(C=C2)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655548 |

Source

|

| Record name | {2-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenylmethoxy)phenylboronic acid | |

CAS RN |

1256355-84-6 |

Source

|

| Record name | {2-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)

![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)